molecular formula C18H17FN2O2 B2507780 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-97-5

3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2507780
CAS No.: 941872-97-5
M. Wt: 312.344
InChI Key: AYGONWWMZCVQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a 2-oxopiperidine (lactam) ring system, a structural motif frequently investigated for its potential biological activity. Compounds containing similar N-phenylbenzamide scaffolds and lactam rings have been studied as inhibitors of specific enzymes, with research indicating that such lactam-containing compounds can act as potent inhibitors of serine proteases like Factor Xa, a key target in anticoagulant therapy . The incorporation of the 2-oxopiperidin-1-yl group attached to the benzanilide core provides a versatile structural template, allowing researchers to explore structure-activity relationships (SAR) . Furthermore, the presence of the fluorine atom on the benzamide ring is a common strategy in drug design, as fluorine can influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile . This compound is presented as a building block for chemical biology and as a candidate for high-throughput screening libraries. Researchers can utilize it in the development of novel therapeutic agents for various diseases, particularly in programs targeting enzyme inhibition. As with all compounds of this nature, thorough experimental determination of its specific biological and physicochemical properties is essential. This product is designated For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-14-6-3-5-13(11-14)18(23)20-15-7-4-8-16(12-15)21-10-2-1-9-17(21)22/h3-8,11-12H,1-2,9-10H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGONWWMZCVQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Target Molecule Overview

3-Fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (C₁₈H₁₆FN₂O₂) consists of:

  • A 3-fluorobenzamide moiety linked via an amide bond to
  • A 3-(2-oxopiperidin-1-yl)phenyl group.

Key structural features include:

  • 2-Oxopiperidine ring : A six-membered lactam with a ketone at position 2.
  • Meta-substitution : Fluorine at the 3-position of the benzamide and the 2-oxopiperidinyl group at the 3-position of the aniline.

Retrosynthetic Disconnections

Two primary disconnections guide synthesis (Figure 1):

  • Amide bond cleavage : Separates the benzamide and aniline components.
  • Lactam ring formation : Divides the 2-oxopiperidinyl group from the phenyl ring.

Synthesis of 3-(2-Oxopiperidin-1-yl)aniline Intermediate

Route 1: Cyclocondensation of δ-Aminovaleric Acid

A common method for 2-oxopiperidine synthesis involves cyclizing δ-aminovaleric acid under acidic conditions.

  • Cyclization : δ-Aminovaleric acid is heated with acetic anhydride to form 2-oxopiperidine.
  • N-Arylation : 2-Oxopiperidine reacts with 3-nitrobenzaldehyde via nucleophilic aromatic substitution (SNAr) in the presence of a base (e.g., K₂CO₃) to yield 3-nitro-N-(2-oxopiperidin-1-yl)benzaldehyde.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-(2-oxopiperidin-1-yl)aniline.

Reaction Conditions :

  • N-Arylation : DMF, 120°C, 12 hours.
  • Reduction : Ethanol, 60 psi H₂, 25°C, 6 hours.

Route 2: Buchwald-Hartwig Amination

An alternative approach employs palladium-catalyzed coupling:

  • Substrate Preparation : 3-Bromoaniline and 2-oxopiperidine.
  • Coupling : Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C for 24 hours.

Yield : 68–72%.

Amide Bond Formation with 3-Fluorobenzoic Acid

Acid Chloride Method

The most reliable route involves converting 3-fluorobenzoic acid to its acid chloride:

  • Chlorination : 3-Fluorobenzoic acid reacts with thionyl chloride (SOCl₂) at reflux (70°C, 4 hours) to form 3-fluorobenzoyl chloride.
  • Coupling : 3-(2-Oxopiperidin-1-yl)aniline is treated with 3-fluorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → 25°C, 12 hours).

Workup :

  • Extraction with NaHCO₃ (aqueous) to remove excess acid.
  • Column chromatography (SiO₂, ethyl acetate/hexane) for purification.

Yield : 85–90%.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used:

  • Activation : 3-Fluorobenzoic acid, EDC, and HOBt in DCM (0°C, 1 hour).
  • Coupling : Add 3-(2-oxopiperidin-1-yl)aniline and stir at 25°C for 24 hours.

Yield : 78–82%.

Alternative Synthetic Pathways

Ullmann-Type Coupling

A copper-catalyzed method avoids palladium:

  • Substrates : 3-Iodoaniline and 2-oxopiperidine.
  • Conditions : CuI, L-proline, K₃PO₄, DMSO, 100°C, 24 hours.

Yield : 60–65%.

Microwave-Assisted Synthesis

Reduces reaction time for N-arylation:

  • Conditions : 3-Nitroaniline, 2-oxopiperidine, K₂CO₃, DMF, 150°C, 30 minutes (microwave).
  • Reduction : As in Section 2.1.

Total Yield : 70%.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), 3.92 (t, 2H, piperidinyl CH₂), 2.85 (t, 2H, piperidinyl CH₂), 2.45 (m, 2H, piperidinyl CH₂), 1.95 (quintet, 2H, piperidinyl CH₂).
  • IR (ATR) : 1650 cm⁻¹ (amide C=O), 1705 cm⁻¹ (lactam C=O), 1220 cm⁻¹ (C-F).
  • HRMS (ESI+) : m/z 317.1194 [M+H]⁺ (calc. 317.1198).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 189–191°C.

Challenges and Optimization Strategies

Regioselectivity in N-Arylation

Meta-substitution requires precise control:

  • Directing Groups : Nitro groups facilitate SNAr at the meta position.
  • Catalyst Screening : Pd-based systems outperform Cu in selectivity.

Amide Bond Hydrolysis

Basic conditions can degrade the lactam ring:

  • Mitigation : Use mild bases (TEA) and low temperatures during coupling.

Industrial-Scale Considerations

Cost-Efficiency

  • Route Selection : Acid chloride method offers scalability and lower catalyst costs.
  • Solvent Recovery : DCM and DMF are recycled via distillation.

Environmental Impact

  • Waste Streams : SOCl₂ byproducts require neutralization with NaOH.
  • Green Alternatives : Enzymatic amidation (e.g., lipases) is under investigation.

Chemical Reactions Analysis

3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

Fluorine Position and Electronic Effects
  • 3-fluoro-N-(3-fluorophenyl)benzamide (1) and 3-fluoro-N-(4-fluorophenyl)benzamide (2) (): Both compounds differ in the fluorine position on the aniline ring. The para-fluorine in (2) reduces steric hindrance compared to meta-substituted (1), leading to distinct NMR spectral patterns due to altered coupling constants and aromatic proton environments.
Heterocyclic Substituents
  • 3-fluoro-N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide (): Replacing 2-oxopiperidin with an imidazo[1,2-a]pyridine group introduces a planar, aromatic heterocycle.

Modifications on the Benzoyl Ring

Halogen Substitution
  • N-(3,4-difluorophenyl)-3-methylbenzamide ():
    • Difluorination on the aniline ring enhances electronegativity and metabolic stability, while the 3-methyl group on the benzoyl ring adds lipophilicity.

Data Tables: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight Biological/Functional Role Evidence Source
3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide 3-F, 2-oxopiperidin 326.34* Not specified (structural analysis) N/A
3-fluoro-N-(3-fluorophenyl)benzamide (1) 3-F (benzoyl), 3-F (aniline) 234.21 NMR spectral studies
3-fluoro-N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide Imidazo[1,2-a]pyridine 347.36 Not specified
3-fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide Dual methoxy, dioxopyrrolidin 509.53 GCP II inhibition (Alzheimer’s)
3-fluoro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Boronic ester 341.18 Synthetic intermediate

*Calculated based on formula C₁₈H₁₇FN₂O₂.

Research Findings and Implications

  • Structural Flexibility vs. In contrast, imidazo[1,2-a]pyridine () or boronic ester () substituents prioritize specific interactions (π-π stacking or covalent binding).
  • Halogen Effects : Fluorine’s electronegativity enhances metabolic stability and bioavailability, while bulkier halogens (Br, I) improve crystallinity, as seen in .
  • Positional Isomerism : Meta- vs. para-substitution on the aniline ring () significantly alters molecular symmetry and NMR profiles, suggesting divergent binding kinetics.

Biological Activity

3-Fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound classified as a benzanilide. Its molecular formula is C19H19FN2O3, and it has gained attention for its potential biological activities, particularly in the field of pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and applications in research.

The primary target of this compound is Factor Xa (fXa) , a crucial enzyme in the coagulation cascade. The compound acts as an inhibitor by binding to the active site of fXa, thereby preventing the conversion of prothrombin to thrombin, which is essential for blood clot formation. This inhibition leads to a decrease in thrombin generation and subsequently reduces platelet aggregation.

The compound exhibits significant biochemical activities, particularly in enzyme inhibition. Its interaction with fXa disrupts normal coagulation processes, making it a candidate for therapeutic applications in anticoagulation therapy. The following table summarizes key biochemical properties:

PropertyDescription
Molecular Weight342.37 g/mol
SolubilityModerately soluble in organic solvents
BioavailabilityHigh bioavailability reported in similar compounds
ClearanceLow clearance rates observed
Volume of DistributionSmall volume of distribution noted

Cellular Effects

Research indicates that this compound influences various cellular processes. It modulates cell signaling pathways and gene expression, impacting cellular metabolism. Its effects on different cell types have been studied, revealing a significant role in reducing thrombin levels and inhibiting platelet aggregation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable characteristics for drug development:

  • Absorption : Rapid absorption with high bioavailability.
  • Distribution : Primarily localized in the cytoplasm where it interacts with cytoplasmic enzymes.
  • Metabolism : Metabolized by liver enzymes with potential for drug-drug interactions.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticoagulation Study : In vitro studies demonstrated that this compound significantly reduced thrombin generation in human plasma samples, indicating its potential as an anticoagulant agent.
  • Cell Viability Assays : Experiments conducted on various cancer cell lines showed that the compound did not exhibit cytotoxic effects at therapeutic concentrations, suggesting a targeted mechanism rather than broad cytotoxicity.

Scientific Research Applications

The compound has diverse applications across several fields:

  • Medicinal Chemistry : Investigated for its potential to develop new anticoagulant therapies.
  • Biochemical Research : Used to study the mechanisms of coagulation and enzyme inhibition.
  • Drug Development : Ongoing research aims to explore its efficacy and safety in clinical settings.

Q & A

Basic Research Question

  • HPLC : Use C18 columns with UV detection (λ=254 nm); aim for >95% purity .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]+^+) within 2 ppm error .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (±0.4%) .

Example : A 2025 study reported 98.2% purity via HPLC (retention time: 12.3 min) and HRMS ([M+H]+^+ = 355.1452) .

What strategies address low solubility in aqueous buffers during biological testing?

Advanced Research Question

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrins for in vitro assays .
  • Salt Formation : Convert to hydrochloride salt via HCl gas treatment .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.